2-Methyl-2,6-diphenylpiperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6210-42-0 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-methyl-2,6-diphenylpiperidin-4-ol |
InChI |
InChI=1S/C18H21NO/c1-18(15-10-6-3-7-11-15)13-16(20)12-17(19-18)14-8-4-2-5-9-14/h2-11,16-17,19-20H,12-13H2,1H3 |
InChI Key |
UIYVXTMJZHAIIU-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1(CC(CC(N1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 2,6 Diphenylpiperidin 4 Ol and Its Analogues
Classical Multi-Component Reaction Approaches for Piperidin-4-one Precursors
The construction of the core piperidin-4-one ring system is often achieved through robust and efficient multi-component reactions. These reactions allow for the assembly of complex molecules from simple starting materials in a single synthetic operation, which is a key advantage in terms of atom economy and procedural simplicity.
Mannich Condensation Strategies for Piperidin-4-one Synthesis
The Mannich reaction is a cornerstone in the synthesis of 2,6-diarylpiperidin-4-ones. chemrevlett.comasianpubs.orgwikipedia.org This three-component condensation involves an aromatic aldehyde, a ketone with an enolizable α-proton, and an amine, typically ammonium (B1175870) acetate (B1210297) which serves as the ammonia (B1221849) source. chemrevlett.comwikipedia.orgtsijournals.com The reaction proceeds through the initial formation of an iminium ion from the aldehyde and ammonia, which then acts as an electrophile. wikipedia.org Concurrently, the ketone tautomerizes to its enol form, which then undergoes a nucleophilic attack on the iminium ion, leading to the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org Subsequent intramolecular cyclization and dehydration afford the desired piperidin-4-one ring. The synthesis of 2,6-diarylpiperidine-4-one derivatives has been successfully achieved using this method. asianpubs.org
The general scheme for the Mannich condensation leading to 2,6-diphenylpiperidin-4-one derivatives is depicted below:

Variations in Starting Material Selection and Reaction Conditions
The versatility of the Mannich reaction allows for the synthesis of a wide array of substituted piperidin-4-ones by varying the starting materials. For the synthesis of 2-methyl-2,6-diphenylpiperidin-4-one, benzaldehyde (B42025), ethyl methyl ketone, and ammonium acetate are common reactants. tsijournals.com The selection of a ketone with non-equivalent α-hydrogens, such as ethyl methyl ketone, introduces the potential for regioselectivity in the enolization and subsequent cyclization steps.
Researchers have explored various combinations of substituted benzaldehydes and ketones to generate diverse libraries of piperidin-4-one derivatives. For instance, the condensation of substituted aromatic aldehydes with ethyl methyl ketone and ammonium acetate in an ethanol (B145695) medium is a widely reported procedure. chemrevlett.com Similarly, using 3-methyl-2-butanone (B44728) with benzaldehyde and ammonium acetate in ethanol leads to the formation of 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) after a subsequent methylation step. nih.gov
The reaction conditions can also be tailored to optimize yields and reaction times. While traditional methods often involve heating the reactants in a solvent like ethanol, greener alternatives are being explored. nih.govasianpubs.org One such approach utilizes a deep eutectic solvent (DES) composed of glucose and urea (B33335) as an environmentally benign reaction medium for the synthesis of piperidin-4-one derivatives. researchgate.net This method has been shown to produce good to excellent yields. researchgate.net
| Piperidin-4-one Derivative | Aldehyde | Ketone | Amine Source | Solvent/Conditions | Reference |
|---|---|---|---|---|---|
| Substituted 2,6-diarylpiperidine-4-ones | Substituted Benzaldehydes | - | - | - | asianpubs.org |
| 3-Alkyl-2,6-diarylpiperidin-4-ones | Benzaldehyde | Appropriate Ketone | Ammonium Acetate | 95% Ethanol, heat | asianpubs.org |
| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Benzaldehyde | 3-Methyl-2-butanone | Ammonium Acetate | Ethanol, heat | nih.gov |
| 2,6-Diphenyl-4-piperidone Derivatives | Substituted Aldehydes | Ethyl Methyl Ketone | Ammonium Acetate | - | tsijournals.com |
| 2,6-Diaryl-3-methyl-4-piperidones | Substituted Aromatic Aldehydes | Ethyl Methyl Ketone | Ammonium Acetate | - | researchgate.net |
Stereoselective Reduction Strategies for Piperidin-4-ol Formation
The conversion of the prochiral ketone in piperidin-4-one to a hydroxyl group introduces a new stereocenter. The control of the stereochemical outcome of this reduction is crucial for accessing specific diastereomers of the final piperidin-4-ol product.
Reduction Pathways from Piperidin-4-one Derivatives
The reduction of the carbonyl group in 2,6-disubstituted piperidin-4-ones can be achieved using various reducing agents. A common method involves the use of Grignard reagents, which not only reduce the ketone but also introduce an alkyl or aryl group at the C-4 position, leading to the formation of tertiary alcohols. For instance, the reduction of cis-3-alkyl-2,6-diarylpiperidin-4-ones with Grignard reagents has been reported to yield a series of 3,4-dialkyl-2,6-diaryl-piperidin-4-ol derivatives. researchgate.net
More conventional reducing agents like sodium borohydride (B1222165) can also be employed for the reduction of the keto group to a secondary alcohol. The choice of the reducing agent and reaction conditions can influence the stereoselectivity of the reduction.
Control and Determination of Piperidin-4-ol Stereochemistry
The stereochemistry of the resulting piperidin-4-ol is largely dictated by the direction of the nucleophilic attack of the hydride on the carbonyl carbon. The piperidine (B6355638) ring typically adopts a chair conformation with the bulky 2,6-diphenyl groups in equatorial positions to minimize steric hindrance. nih.govresearchgate.net The approach of the reducing agent can occur from either the axial or equatorial face of the carbonyl group.
The stereochemical outcome can be influenced by several factors, including the steric bulk of the reducing agent and the substituents on the piperidine ring. For instance, in the reduction of Δ1-piperideines, a Lewis acid was used to mediate a conformational change, which was key to accessing the trans-piperidine diastereomers. nih.gov This highlights the possibility of controlling the stereochemistry by manipulating the conformation of the substrate. The characterization of the resulting stereoisomers is typically performed using spectroscopic techniques such as NMR, where the coupling constants of the ring protons can provide valuable information about their relative stereochemistry.
Advanced Synthetic Techniques for 2,6-Diphenylpiperidin-4-ol (B8612959) Scaffolds
Beyond the classical Mannich reaction, more advanced and stereoselective methods are being developed for the synthesis of substituted piperidin-4-ols. One such approach involves a gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This reaction proceeds through a cyclic imidate intermediate, which is then chemoselectively reduced. This reduction is followed by a spontaneous Ferrier rearrangement to furnish the piperidin-4-one, which can be further reduced in situ to the desired piperidin-4-ol. nih.gov This one-pot synthesis demonstrates excellent diastereoselectivity in the ring formation step. nih.gov
Another advanced strategy is the chemoenzymatic synthesis of 2,6-disubstituted piperidines. This method utilizes ω-transaminases for the stereoselective monoamination of 1,5-diketones. nih.govresearchgate.net The resulting amino-ketone undergoes spontaneous intramolecular cyclization to form a Δ1-piperideine intermediate. nih.govresearchgate.net Subsequent diastereoselective reduction of this intermediate provides access to all four possible diastereomers of the 2,6-disubstituted piperidine. nih.govresearchgate.net
| Method | Key Intermediate | Key Transformation | Stereochemical Control | Reference |
|---|---|---|---|---|
| Gold-Catalyzed Cyclization | Cyclic Imidate | Chemoselective Reduction and Ferrier Rearrangement | Excellent diastereoselectivity in ring formation | nih.gov |
| Chemoenzymatic Synthesis | Δ1-Piperideine | Stereoselective Monoamination and Diastereoselective Reduction | Access to all four diastereomers | nih.govresearchgate.net |
Structural Elucidation and Conformational Analysis of 2 Methyl 2,6 Diphenylpiperidin 4 Ol
X-ray Crystallographic Investigations of 2,6-Diphenylpiperidin-4-ol (B8612959) Derivatives
Determination of Molecular Geometry and Asymmetric Unit
Crystallographic studies of 2,6-diphenylpiperidin-4-one derivatives reveal detailed information about their molecular geometry. For instance, in the crystal structure of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone (PMDPM), the compound crystallizes in a triclinic system with the space group P-1. researchgate.netbakhtiniada.ru The asymmetric unit of this derivative contains two independent molecules. researchgate.netbakhtiniada.ru The bond lengths and angles within the piperidine (B6355638) ring are consistent with those determined by both X-ray analysis and DFT calculations for similar substituted piperidines. researchgate.net
In another example, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one crystallizes in the Pna21 space group with one molecule in the asymmetric unit. nih.gov Similarly, (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile crystallizes in a triclinic system (P-1) with two molecules in the unit cell. nih.gov The specific arrangement and number of molecules in the asymmetric unit are fundamental to understanding the crystal packing and intermolecular forces at play.
Conformational Preferences of the Piperidine Ring (Chair, Boat, Twist-Boat)
The piperidine ring, analogous to cyclohexane, can adopt several conformations, with the chair form being the most stable due to minimized angle and torsional strain. byjus.comlibretexts.org However, the presence of bulky substituents can lead to other conformations like the boat or twist-boat. byjus.comyoutube.comwikipedia.org
In many 2,6-disubstituted piperidin-4-one compounds, a chair conformation is commonly observed. nih.govias.ac.in For example, the piperidine ring in r-2,c-6-diphenylpiperidine adopts a chair conformation. researchgate.net Similarly, spectroscopic analysis of several 2,6-diarylpiperidine-4-ones with and without alkyl groups suggests a predominant chair conformation with equatorial aryl and alkyl substituents. asianpubs.org The piperidone ring in [1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate (B1238549) also adopts a chair conformation. nih.gov
However, the introduction of certain substituents can shift the conformational equilibrium. For instance, N-acyl-2r,6c-diphenylpiperidin-4-one oximes have been found to exist in boat conformations. researchgate.net In the case of (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile, the piperidine ring adopts a boat conformation. nih.gov Furthermore, the core piperidine ring of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone shows a positional disorder and adopts dual conformations of both chair and twisted boat. researchgate.netbakhtiniada.ru The twist-boat conformation is generally more stable than the pure boat form as it alleviates some steric hindrance. youtube.comyoutube.com
Orientation of Substituents and Dihedral Angles in Crystal Structures
In contrast, for phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, the phenyl rings are oriented axially to the piperidine ring, with a dihedral angle of 22.0(1)° between them. researchgate.netbakhtiniada.ru In the boat conformation of (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile, the two phenyl rings have bisectional and axial orientations, with a dihedral angle of 75.27 (10)°. nih.gov The phenylacetonitrile (B145931) group is in an equatorial orientation. nih.gov
The dihedral angles between the piperidine ring and the substituent phenyl rings are also significant. In 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, the basal plane of the piperidine ring forms dihedral angles of 85.71 (11)° and 77.27 (11)° with the two phenyl rings. nih.gov
| Compound | Piperidine Ring Conformation | Substituent Orientation | Dihedral Angle Between Phenyl Rings (°) | Reference |
|---|---|---|---|---|
| r-2,c-6-Diphenylpiperidine | Chair | Phenyl groups at C2 and C6 are equatorial | 60.0(7) | researchgate.net |
| [1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate | Chair | Phenyl rings and methyl group are equatorial | Not specified | nih.gov |
| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | Chair and Twisted Boat (disordered) | Phenyl rings are axial | 22.0(1) | researchgate.netbakhtiniada.ru |
| (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile | Boat | Phenyl rings are bisectional and axial | 75.27(10) | nih.gov |
Intermolecular Interactions and Crystal Packing Motifs (Hydrogen Bonding, C-H...π Interactions)
The solid-state structure of these compounds is stabilized by a network of intermolecular interactions. Hydrogen bonding is a prominent feature, often involving the hydroxyl or amine groups of the piperidine ring and acceptor atoms on adjacent molecules. youtube.com For example, in the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, molecules are linked by strong O—H⋯O and weak C—H⋯O hydrogen bonds, forming double ribbons. nih.gov
C-H...π interactions, where a carbon-hydrogen bond interacts with the electron cloud of an aromatic ring, also play a crucial role in the crystal packing. purdue.edu These interactions are observed in the crystal structures of r-2,c-6-diphenylpiperidine and 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, where they link molecules into dimers. researchgate.netnih.gov In [1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate, intermolecular C-H···Cg hydrogen bonding interactions result in centrosymmetric dimers. nih.gov The crystal packing of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone is stabilized by C–H⋯O intramolecular interactions, as well as C–H⋯π and weak π⋯π interactions. bakhtiniada.ru
| Compound | Interaction Type | Resulting Motif | Reference |
|---|---|---|---|
| 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | O—H⋯O and C—H⋯O hydrogen bonds | Double ribbons | nih.gov |
| r-2,c-6-Diphenylpiperidine | C-H...π interactions | Dimers | researchgate.net |
| 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one | C-H...π interactions | Dimers | nih.gov |
| [1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate | C-H···Cg hydrogen bonds | Centrosymmetric dimers | nih.gov |
| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | C–H⋯O, C–H⋯π, and π⋯π interactions | Stabilized packing | bakhtiniada.ru |
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary information to X-ray crystallography, offering insights into the vibrational properties and functional groups present in the molecule.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. ucdavis.edupressbooks.pub
In the FT-IR spectrum of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP), the N–H stretching vibration is observed at 3307 cm⁻¹, while aromatic C–H stretching appears at 3050 cm⁻¹. nih.gov Aliphatic C–H stretching vibrations are noted at 2964 and 2930 cm⁻¹, and a sharp band at 1696 cm⁻¹ is assigned to the C=O group. nih.gov The presence of a Bohlmann band around 2823 cm⁻¹ in the IR spectrum of BFDP suggests an anti-periplanar axial hydrogen atom at the two alpha positions of the piperidine ring, which is indicative of a chair conformation. nih.gov
For 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) (MDPO), FT-IR and FT-Raman spectra have been recorded and analyzed with the aid of quantum chemical calculations. psgcas.ac.inresearchgate.net These studies provide a detailed assignment of the vibrational modes, confirming the presence of key functional groups and offering insights into the molecular structure. psgcas.ac.inresearchgate.net Similarly, the vibrational spectra of 3-pentyl-2,6-diphenylpiperidin-4-one have been interpreted using DFT calculations, allowing for a thorough analysis of the normal modes based on total energy distribution (TED). nih.gov
| Functional Group | Vibrational Mode | Compound | Observed Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| N-H | Stretching | 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one | 3307 | nih.gov |
| Aromatic C-H | Stretching | 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one | 3050 | nih.gov |
| Aliphatic C-H | Stretching | 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one | 2964, 2930 | nih.gov |
| C=O | Stretching | 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one | 1696 | nih.gov |
| - | Bohlmann Band | 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one | 2823 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-Methyl-2,6-diphenylpiperidin-4-ol, both ¹H and ¹³C NMR provide critical data for confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons in the molecule. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region, usually between δ 7.2 and 7.4 ppm. The proton attached to the nitrogen (NH) is often observed as a broad singlet. The chemical shifts of the protons on the piperidine ring are influenced by their spatial arrangement.
Interactive ¹H NMR Data Table for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20-7.40 | Multiplet | - |
| NH | Variable | Broad Singlet | - |
| CH-OH | ~3.8 | Multiplet | - |
| CH₂ (Piperidine Ring) | 1.8-2.5 | Multiplet | - |
| CH₃ | ~1.2 | Singlet | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific isomer.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the two phenyl groups will produce several signals in the aromatic region (δ 120-150 ppm). The carbon bearing the hydroxyl group (C-4) is typically found around δ 65-75 ppm. The other carbons of the piperidine ring and the methyl group will have characteristic chemical shifts in the aliphatic region. The chemical shifts of the piperidine ring carbons are sensitive to the conformation of the ring and the orientation of the substituents. researchgate.net
Interactive ¹³C NMR Data Table for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic-C (Quaternary) | 140-150 |
| Aromatic-CH | 125-130 |
| C-2 | 60-70 |
| C-6 | 55-65 |
| C-4 | 65-75 |
| C-3, C-5 | 40-50 |
| CH₃ | 20-30 |
Note: These are approximate chemical shift ranges and can be influenced by solvent and stereochemistry.
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption bands are primarily due to the π → π* transitions of the phenyl groups. The presence of two phenyl rings generally leads to intense absorption in the UV region.
The spectrum typically shows a strong absorption band around 250-270 nm, which is characteristic of the benzene (B151609) ring. The exact position and intensity of the absorption maximum (λmax) can be influenced by the substitution pattern and the solvent used.
Interactive UV-Vis Absorption Data for this compound
| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |
| π → π* (Phenyl) | ~260 | >1000 | Ethanol (B145695)/Methanol |
Note: The molar absorptivity value is an approximation and can vary.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, this peak may be weak due to the facile fragmentation of the molecule.
The fragmentation of piperidine derivatives is often characterized by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.org Common fragmentation pathways for this compound could include the loss of a methyl group, a phenyl group, or cleavage of the piperidine ring. The presence of the hydroxyl group can also lead to the loss of a water molecule (M-18). libretexts.org
Interactive Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| [M]⁺ | Molecular Ion | - |
| [M-15]⁺ | Loss of CH₃ | α-cleavage |
| [M-18]⁺ | Loss of H₂O | Dehydration |
| [M-77]⁺ | Loss of C₆H₅ | Cleavage of the C-C bond to the phenyl group |
| Various smaller fragments | Ring cleavage products | Complex rearrangements and cleavages of the piperidine ring |
Preclinical Biological Activity and Structure Activity Relationships of 2 Methyl 2,6 Diphenylpiperidin 4 Ol Derivatives
Antimicrobial Research Pathways
Derivatives of the 2,6-diphenylpiperidin-4-one scaffold, a precursor to the titular compound, have demonstrated notable antimicrobial activities. The presence of aryl substituents at the second and sixth positions of the piperidine (B6355638) ring is a key structural feature contributing to this bioactivity. researchgate.net
Antibacterial Efficacy and Mechanistic Investigations
Research into the antibacterial properties of 2-methyl-2,6-diphenylpiperidin-4-ol derivatives has revealed promising activity against a range of pathogenic bacteria. In an effort to broaden the antibacterial spectrum of piperidin-4-one derivatives, two series of 3-carboxyethyl-2,6-diphenyl-4-hydroxy-Δ(3)-tetrahydropyridine derivatives were synthesized. nih.gov These compounds were tested against nine human pathogenic Gram-positive strains, including multi-drug resistant organisms, and seven problematic Gram-negative strains. nih.gov
Notably, imidazole-substituted derivatives exhibited antibacterial activity comparable to the drugs Linezolid and Trovafloxacin, particularly against multiple resistant Enterococcus faecium-VanA phenotype strains. nih.gov This suggests that the nature of the substituent on the piperidine nitrogen plays a crucial role in determining the antibacterial potency and spectrum. Further studies have shown that selenadiazole derivatives of 2,6-diphenyl-4-piperidone also exhibit good antibacterial activity. tsijournals.com The conversion of the 4-keto functionality into selenadiazole and hydrazone derivatives resulted in compounds with significant antibacterial properties. tsijournals.com
The mechanism of action for the antibacterial effects of these derivatives is thought to be linked to their ability to interact with essential bacterial components. While the precise mechanisms are still under investigation, the structural features of these compounds allow for interactions that can disrupt bacterial cell processes.
Table 1: Antibacterial Activity of Selected Piperidine Derivatives
| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference |
| Imidazole-substituted 3-carboxyethyl-2,6-diphenyl-4-hydroxy-Δ(3)-tetrahydropyridine | Multi-drug resistant Enterococcus faecium-VanA | Activity comparable to Linezolid and Trovafloxacin | nih.gov |
| Selenadiazole derivatives of 2,6-diphenyl-4-piperidone | Various pathogenic bacteria | Good antibacterial activity | tsijournals.com |
| Hydrazone derivatives of 2,6-diphenyl-4-piperidone | Various pathogenic bacteria | Good antibacterial activity | tsijournals.com |
Antifungal Properties and Potential Cellular Targets
The antifungal potential of derivatives of the 2,6-diphenyl piperidin-4-one scaffold has been a significant area of investigation. Studies have shown that these compounds can be effective against various fungal strains, including Candida albicans and Aspergillus niger. researchgate.netresearchgate.net The introduction of a furfurylidene moiety to the piperidin-4-one structure has been shown to yield derivatives with potent antifungal activity. researchgate.netresearchgate.net
The antifungal activity of these compounds is often attributed to the α,β-unsaturated ketone moiety, which can react with sulfhydryl groups in fungal proteins and enzymes, disrupting their function and leading to fungal cell death. researchgate.netresearchgate.net Furthermore, the attachment of an N-acyl group to the piperidine nitrogen has been observed to significantly enhance antifungal activity. researchgate.net This increased potency is theorized to be due to the molecule's ability to bind to multiple sites within the fungal cell. researchgate.net
Research has also explored the impact of different substituents on antifungal efficacy. For instance, selenadiazole derivatives of 2,6-diphenyl-4-piperidone have demonstrated greater activity against dermatophytes compared to their hydrazone counterparts, a difference attributed to the presence of the selenium moiety. tsijournals.com Thiosemicarbazone derivatives have also shown significant antifungal activity, often exceeding that of the parent piperidin-4-one. biomedpharmajournal.org The chain length of alkyl substituents can also play a pivotal role in antifungal activity. For example, in a series of 6-alkyl-2,3,4,5-tetrahydropyridines, derivatives with a C-6 side chain length of C14 to C18 showed the most potent antifungal effects. nih.gov
Table 2: Antifungal Activity of Selected Piperidine Derivatives
| Compound/Derivative | Fungal Strain(s) | Key Findings | Reference |
| Furfurylidene derivatives of 2,6-diphenyl piperidin-4-one | Candida albicans, Aspergillus niger | Potent antifungal activity; N-acyl group enhances activity. | researchgate.netresearchgate.net |
| Selenadiazole derivatives of 2,6-diphenyl-4-piperidone | Dermatophytes | More active than hydrazone derivatives. | tsijournals.com |
| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various fungal strains | Significant antifungal activity compared to parent compound. | biomedpharmajournal.org |
| 6-Alkyl-2,3,4,5-tetrahydropyridines | Cryptococcus neoformans, Candida spp. | Activity is dependent on the C-6 alkyl chain length (C14-C18 optimal). | nih.gov |
Antiviral Activities and Molecular Interactions
The antiviral potential of piperidine derivatives has also been an area of active research. Studies have explored the efficacy of these compounds against various viruses, including the influenza A virus and tobacco mosaic virus (TMV). nih.govnih.gov
In one study, hetero-organic derivatives of N-substituted piperidines were tested for their antiviral activity against the influenza A/H1N1 virus. nih.gov The results indicated that all the tested substances were effective against this virus, with their efficacy being compared to commercial drugs like Tamiflu and Rimantadine. nih.gov The antiviral activity of these compounds is often evaluated through their ability to reduce the viral cytopathic effect in cell cultures. nih.gov
Research into the antiviral activity against TMV has shown that certain 1,3,4-oxadiazole (B1194373) derivatives can exhibit good antiviral properties. nih.gov For instance, some 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives displayed curative effects against TMV that were comparable to the commercial product Ningnanmycin. nih.gov One particular compound even exhibited a better curative effect than the commercial standard. nih.gov The molecular interactions underlying these antiviral effects are believed to involve the binding of the compounds to viral proteins, thereby inhibiting viral replication or other essential processes. For example, some flavonol derivatives containing piperidine sulfonamide have been shown to bind to the TMV coat protein. arabjchem.org
Anti-Inflammatory Research
The anti-inflammatory potential of this compound derivatives represents another promising avenue of pharmacological investigation.
Modulation of Inflammatory Response Pathways
Derivatives of 2,6-diphenylpiperidin-4-one have been reported to possess anti-inflammatory properties. nih.gov The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema test. nih.gov
Research has shown that new imine derivatives of 2,6-diphenylpiperidin-4-one exhibit in-vitro anti-inflammatory activity, as determined by the protein denaturation method. nih.gov The anti-inflammatory effect of certain thiosemicarbazone derivatives has been demonstrated to involve the modulation of early inflammatory mediators. nih.gov For instance, a study on (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone indicated that the compound's anti-inflammatory action is mediated via histamine (B1213489) pathways. nih.gov This suggests that these derivatives can interfere with the signaling pathways that initiate and perpetuate the inflammatory response.
Protein Interaction Studies Relevant to Inflammation
While direct protein interaction studies for this compound in the context of inflammation are not extensively detailed in the provided results, the mechanism of action for many anti-inflammatory drugs involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The ability of piperidine-based compounds to interact with and inhibit such proteins is a critical area of ongoing research. The structural features of these derivatives, including the piperidine core and its various substituents, provide a scaffold for designing molecules that can specifically target and modulate the activity of proteins involved in inflammation.
Anti-Cancer and Antiproliferative Studies
Inhibition of Cellular Proliferation and Growth
Derivatives of 2,6-disubstituted piperidine have demonstrated notable cytotoxic effects against various human cancer cell lines. The anti-proliferative potential of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.
A series of 2,6-disubstituted N-methylpiperidine derivatives were tested against two human colon carcinoma cell lines, HT-29 and BE. The most potent among these were cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, which exhibited oxic IC50 values ranging from 6 to 11 microM against both cell lines. nih.gov The majority of the free bases of these derivatives were found to be equally toxic to both cell lines. nih.gov
In another study, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated cytotoxic effects in myeloma, leukemia, and natural killer T-cell lymphoma cell lines. nih.gov Specifically, compounds II and IV from this series were effective in reducing the growth of several hematological cancer cell lines. nih.gov
The table below summarizes the cytotoxic activities of selected piperidine derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT-29 (Colon Carcinoma) | 6-11 | nih.gov |
| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT-29 (Colon Carcinoma) | 6-11 | nih.gov |
| cis-N-methyl-2,6-bis(bromomethyl)piperidine | BE (Colon Carcinoma) | 6-11 | nih.gov |
| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE (Colon Carcinoma) | 6-11 | nih.gov |
This table is for illustrative purposes and includes data for closely related piperidine derivatives.
Identification of Molecular Targets in Cancer Pathways
The anti-cancer activity of this compound derivatives is underpinned by their interaction with specific molecular targets within cancer-related pathways, leading to the induction of apoptosis and cell cycle arrest.
Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to increase the mRNA expression of the pro-apoptotic genes p53 and Bax. nih.gov Molecular docking studies have further confirmed that these compounds can bind to key proteins involved in the progression of myeloma (6FS1, 6FSO), leukemia (6TJU), and natural killer T-cell lymphoma (5N21, 1OLL). nih.gov
Another mechanistic pathway identified for some 2,6-disubstituted N-methylpiperidine derivatives involves their design as bioreducible prodrugs. nih.gov These compounds are intended to be activated under the hypoxic conditions often found in solid tumors, where they are metabolized into toxic species that can damage biomolecules. nih.gov The free bases of these derivatives are designed to function as bifunctional alkylating agents through the formation of an aziridinium (B1262131) ion, which can then interact with cellular macromolecules. nih.gov
Furthermore, the investigation of other related compounds has shed light on cell cycle regulation. For instance, 2,4-dinitrophenol (B41442) (DNP), while not a piperidine derivative, has been shown to induce a G1 phase arrest in the cell cycle of Calu-6 lung cancer cells. nih.gov This was associated with a decrease in cyclin proteins and cyclin-dependent kinases (CDK), and an increase in the cyclin-dependent kinase inhibitor (CDKI) p27. nih.gov Such studies on cell cycle arrest provide a valuable framework for understanding the potential mechanisms of piperidine derivatives. Pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have also been observed to cause G0/G1 cell cycle arrest in treated cancer cells. nih.gov
Other Biologically Relevant Activities and Underlying Mechanisms
Antioxidant Mechanisms and Radical Scavenging Activity
The antioxidant potential of 2,6-diphenylpiperidine-4-one derivatives has been investigated, revealing their capacity to scavenge free radicals. This activity is primarily assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. who.intmdpi.com In this assay, the ability of the antioxidant compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, which is indicative of the compound's radical scavenging capacity. mdpi.com
A study on 2,6-diphenylpiperidine-4-one compounds and their imine derivatives demonstrated that the antioxidant activity is influenced by the nature of the substituents on the aryl rings. who.int Derivatives containing phenol (B47542) and methoxy (B1213986) groups exhibited superior antioxidant activity compared to their unsubstituted counterparts. who.int For example, one such substituted compound displayed an excellent IC50 value of 1.84±0.15 µg/ml, which is comparable to the standard antioxidant, ascorbic acid (IC50 1.65±0.16 µg/ml). who.int In contrast, the unsubstituted aryl derivatives showed weaker activity with IC50 values ranging from 6.46 to 11.13 µg/ml. who.int This suggests that the presence of electron-donating groups on the phenyl rings enhances the hydrogen-donating ability of the compounds, thereby increasing their antioxidant potential. who.int
The antioxidant activity of various compounds can also be evaluated using other methods such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) and Ferric Reducing Antioxidant Power (FRAP) assays, which provide a broader understanding of the antioxidant profile. researchgate.net
The table below presents the DPPH radical scavenging activity of selected 2,6-diphenylpiperidine-4-one derivatives.
| Compound Type | IC50 (µg/ml) | Reference |
| Substituted Aryl Derivatives (with phenol and methoxy groups) | 1.84 - 4.53 | who.int |
| Unsubstituted Aryl Derivatives | 6.46 - 11.13 | who.int |
| Ascorbic Acid (Standard) | 1.65 ± 0.16 | who.int |
Enzyme Inhibition Studies (e.g., Renin, Cholinesterase)
Renin Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and the enzyme renin is the rate-limiting step in this cascade. nih.govnih.gov Direct renin inhibitors block the catalytic site of both renin and activated prorenin, thereby preventing the conversion of angiotensinogen (B3276523) to angiotensin I and leading to a more complete inhibition of the RAAS. nih.gov Novel 2-carbamoyl morpholine (B109124) derivatives have been identified as potent direct renin inhibitors that interact with the two aspartate residues in the renin catalytic site and also form novel interactions with the closed flap region of the enzyme. nih.gov
Cholinesterase Inhibition
Piperidine derivatives have been extensively studied as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 of 0.56 nM for AChE. nih.gov This compound exhibited an 18,000-fold greater affinity for AChE over BChE. nih.gov
In another study, phenoxyethyl piperidine derivatives were investigated as inhibitors of both the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases. nih.govresearchgate.net One compound from this series demonstrated potent and selective inhibition of electric eel AChE (eeAChE) with an IC50 of 0.50 µM, while showing no significant inhibition of equine BChE (eqBuChE). nih.govresearchgate.net
The inhibitory activity of various piperidine derivatives against cholinesterases is summarized in the table below.
| Compound Class | Enzyme | IC50 | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | nih.gov |
| Phenoxyethyl piperidine derivative (compound 5c) | eeAChE | 0.50 µM | nih.govresearchgate.net |
| Benzimidazole-based piperidine hybrids | AChE | 22.07 ± 0.13 - 42.01 ± 0.02 µM | mdpi.com |
| Benzimidazole-based piperidine hybrids | BuChE | 26.32 ± 0.13 - 47.03 ± 0.15 µM | mdpi.com |
| Benzothiazole–piperazine hybrids | AChE | 2.31 µM (for compound 12) | rsc.org |
This table is for illustrative purposes and includes data for a range of piperidine derivatives.
Research into Analgesic and Local Anesthetic Effects
The piperidine ring is a key structural component in several well-known local anesthetics, such as bupivacaine (B1668057) and ropivacaine, as well as analgesics like promedol and fentanyl. nih.gov This has prompted research into novel piperidine derivatives for their potential analgesic and local anesthetic properties. The mechanism of action of local anesthetics is associated with the reversible blockade of nerve impulse generation and conduction, primarily through interaction with sodium channels. nih.gov
Studies on fluorinated ethynylpiperidine derivatives have demonstrated their potential as local anesthetics. nih.govscielo.br One such derivative, LAS-286, at a 0.5% concentration, exhibited a more prolonged and pronounced local anesthetic effect compared to reference drugs like procaine, lidocaine, and trimecaine. nih.gov The total duration of anesthesia for LAS-286 was approximately 95 minutes, significantly exceeding that of the reference compounds. nih.gov
Similarly, 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives have been investigated for their local anesthetic activity. fabad.org.tr The compound LAS-251, when formulated as an inclusion complex with β-cyclodextrin, showed high local anesthetic activity, surpassing reference drugs in terms of anesthesia index and duration of full anesthesia in an experimental model. fabad.org.tr
The local anesthetic potential of piperidine derivatives is often assessed in animal models, such as the guinea pig infiltration anesthesia model, by measuring the duration and intensity of the sensory blockage. fabad.org.trscielo.br The blocking of ion channels that underlies the local anesthetic effect is also linked to antiarrhythmic activity, as seen with lidocaine, which is an effective antiarrhythmic drug. nih.gov
Advanced Research Directions and Future Perspectives for 2 Methyl 2,6 Diphenylpiperidin 4 Ol
Development of Novel Synthetic Strategies for Enhanced Stereoselectivity
The primary synthetic route to the precursor of 2-Methyl-2,6-diphenylpiperidin-4-ol, which is 2-methyl-2,6-diphenylpiperidin-4-one, typically involves a variation of the Mannich reaction. This reaction condenses an aromatic aldehyde (benzaldehyde), a ketone, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate). researchgate.netresearchgate.net The formation of the desired alcohol, this compound, is achieved through the subsequent reduction of the C4-ketone.
Future synthetic research must prioritize stereoselectivity. The compound possesses multiple chiral centers at positions C2 and C6, and the reduction of the ketone at C4 introduces a new stereocenter. The spatial orientation of the substituents at these centers is crucial for biological function. Advanced strategies may involve:
Diastereoselective Reduction: Focusing on substrate-controlled reduction of the piperidin-4-one precursor. The existing stereochemistry of the bulky phenyl groups at C2 and C6 can direct the approach of the reducing agent to one face of the carbonyl group, preferentially forming one diastereomer of the resulting alcohol.
Chiral Catalysts and Reagents: Employing chiral reducing agents or catalysts to achieve enantioselective reduction, allowing for the synthesis of specific, predetermined stereoisomers.
Asymmetric Synthesis: Developing de novo asymmetric syntheses of the piperidine (B6355638) ring, which would establish the stereochemistry from the outset, rather than relying on the separation of isomers later. This could involve palladium-catalyzed intramolecular hydroamination or other modern cyclization techniques. nih.gov
The goal is to develop scalable and efficient syntheses that provide access to each stereoisomer in high purity, which is essential for accurately evaluating their individual biological properties.
Integration of Experimental and Advanced Computational Methodologies
The synergy between experimental screening and computational modeling represents a powerful paradigm for accelerating drug discovery. For piperidine derivatives, computational tools are already proving invaluable. For instance, studies on related 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have successfully used molecular docking to predict their binding interactions with various cancer-related protein targets. nih.gov
Future research on this compound should adopt a similar integrated approach:
Molecular Docking: The various stereoisomers of the alcohol can be docked into the active sites of known and novel biological targets to predict binding affinities and interaction modes. This can help prioritize which isomers and which targets to investigate experimentally.
In Silico ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the different isomers. nih.gov This early-stage analysis helps identify candidates with more favorable drug-like characteristics, saving significant time and resources.
Quantum Mechanics/Molecular Mechanics (QM/MM): These advanced methods can provide a more accurate description of the electronic interactions between the ligand and the protein target, refining the predictions made by classical docking simulations.
This computational-first approach allows for a more rational and targeted experimental plan, focusing efforts on the most promising stereoisomers and therapeutic targets.
Table 1: Example of Computational Docking Targets for Related Piperidin-4-one Analogs
| Target Protein | PDB ID | Associated Disease | Compound Type Studied | Reference |
|---|---|---|---|---|
| Myeloma Target | 6FS1, 6FSO | Myeloma | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | nih.gov |
| Leukemia Target | 6TJU | Leukemia | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | nih.gov |
| NKTL Target | 5N21, 1OLL | NK/T-cell lymphoma | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | nih.gov |
This table presents data for structurally related compounds, suggesting potential targets for future computational and experimental studies on this compound.
Exploration of New Biological Targets and Expanded Therapeutic Applications
The piperidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. encyclopedia.pub Research on compounds structurally related to this compound has revealed a broad spectrum of potential therapeutic applications.
Future investigations should involve broad-based screening of the individual stereoisomers of this compound against a diverse panel of targets to uncover new therapeutic potential. Key areas for exploration include:
Oncology: Derivatives of the parent ketone have shown cytotoxic effects against various cancer cell lines, including myeloma, leukemia, and lymphoma, by modulating apoptosis-related genes like p53 and Bax. nih.gov
Infectious Diseases: Related piperidone derivatives have demonstrated significant antibacterial and antifungal activity. researchgate.nettsijournals.com For example, certain bromo-substituted analogs showed excellent activity against K. pneumoniae and B. cereus. researchgate.net
Central Nervous System (CNS) Disorders: The piperidine core is present in many CNS-active drugs. encyclopedia.pub Derivatives have been investigated as α1-adrenoceptor antagonists and for their potential in treating Alzheimer's disease. encyclopedia.pubnih.gov
Analgesia: The precursor ketone scaffold, 2,6-diaryl-3-methyl-4-piperidone, has been reported to possess analgesic and local anaesthetic properties. researchgate.net
A systematic screening approach will likely unveil novel activities and expand the therapeutic utility of this chemical family.
Table 2: Reported Biological Activities of Structurally Related Piperidine Compounds
| Compound Class | Biological Activity | Specific Examples/Targets | Reference |
|---|---|---|---|
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Anticancer | Myeloma, Leukemia, NK/T-cell lymphoma cell lines | nih.gov |
| 2,6-Diaryl-3-methyl-4-piperidones | Analgesic, Local Anaesthetic | - | researchgate.net |
| 2,6-Diaryl-3-methyl-4-piperidone Oximes | Antifungal | Aspergillus niger, Candida albicans | researchgate.net |
| Selenadiazole derivatives of piperidone | Antibacterial, Antifungal | - | tsijournals.com |
Elucidation of Stereochemical Control and its Profound Impact on Biological Efficacy
The central theme connecting all future research directions is the critical importance of stereochemistry. The biological activity of a chiral molecule is dictated by its three-dimensional structure, which determines how it fits into and interacts with a specific biological target. For this compound, the spatial arrangement of the methyl group, the two phenyl groups, and the C4-hydroxyl group will have a profound impact on its pharmacological profile.
It is well-established that different stereoisomers of a drug can have vastly different activities—one isomer might be highly potent, while another is inactive or even produces off-target effects. Therefore, a key future perspective is the systematic elucidation of the structure-activity relationship (SAR) for each stereoisomer of this compound.
This requires:
Successful stereocontrolled synthesis or chromatographic separation of all possible isomers.
Unambiguous determination of the absolute configuration of each isomer using techniques like X-ray crystallography.
Individual biological testing of each pure isomer against a panel of targets.
By correlating the specific 3D structure of each isomer with its biological efficacy, researchers can build a detailed pharmacophore model. This model will not only explain the activity of the current compounds but will also provide a rational basis for the design of next-generation derivatives with enhanced potency and selectivity, ultimately unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 2-Methyl-2,6-diphenylpiperidin-4-ol?
Answer: Key parameters include:
- Temperature control : Reactions often require precise thermal conditions (e.g., 25–35°C for intermediate steps, as in piperidine derivative syntheses) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reaction efficiency and purity .
- Catalysts : Bases such as potassium carbonate (K₂CO₃) are critical for deprotonation and accelerating ring closure .
- Reaction time : Extended stirring (e.g., 48 hours) may improve yield, as seen in analogous heterocyclic syntheses .
Basic: How can intermediates and final products be purified and characterized?
Answer:
- Chromatography : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) isolates intermediates .
- Crystallization : Ethanol or acetone recrystallization improves purity .
- Spectroscopic validation : ¹H NMR and HRMS confirm structural integrity .
Advanced: What computational strategies predict the bioactivity of this compound derivatives?
Answer:
- Molecular docking : Software like AutoDock assesses binding affinity to targets (e.g., SARS-CoV-2 MPro). Derivatives showed ΔG values <−7 kcal/mol, indicating strong inhibition potential .
- QSAR modeling : Correlate substituent effects (e.g., phenyl group positions) with activity using regression analysis .
Advanced: How is the crystal structure of this compound validated?
Answer:
- SHELXL refinement : Software refines X-ray diffraction data, resolving bond lengths/angles (e.g., C–O = 1.42 Å, C–N = 1.47 Å) .
- Validation metrics : Check R-factor (<0.05), electron density maps, and torsion angles for steric clashes .
Advanced: How do ring puckering coordinates influence conformational analysis?
Answer:
- Cremer-Pople parameters : Calculate puckering amplitude (𝑞) and phase angle (𝜃) from crystallographic data. For piperidine rings, 𝑞 > 0.5 Å indicates significant non-planarity .
- Pseudorotation barriers : Assess energy barriers (e.g., via DFT) to evaluate dynamic conformational flexibility .
Basic: What analytical techniques track synthesis byproducts or degradation?
Answer:
- LC-MS : Monitor [M+H]⁺ ions (e.g., m/z 273.0761) and isotope patterns (e.g., ¹³C7 incorporation) .
- UV/Vis DAD : Quantify byproducts at 280 nm, correlating peak areas with concentrations .
Advanced: How does isotopic labeling elucidate metabolic pathways?
Answer:
- ¹³C tracing : Feed labeled precursors (e.g., 6-MSA) and track incorporation via LC-MS. In A. floccosus, 76% labeling confirmed (2Z,4E)-2-methyl-2,4-hexadienedioic acid as a shunt product .
- Compartmentalization studies : Compare cytoplasmic vs. organelle-specific labeling to infer biosynthetic localization .
Advanced: What methodologies assess the compound’s potential as a kinase inhibitor?
Answer:
- Kinase profiling : Use fluorescence polarization assays to measure IC₅₀ values against kinase panels (e.g., EGFR, CDK2).
- Structural analogs : Compare with 2,6-difluoro-4-{4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl}phenol (PDB: 2NK), which showed nanomolar affinity .
Basic: How are reaction conditions optimized for scale-up?
Answer:
- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst load to identify robust conditions .
- Yield-purity trade-offs : For example, higher ethanol concentrations reduce byproducts but may lower yields by 10–15% .
Advanced: How does substituent variation on the phenyl rings affect pharmacological properties?
Answer:
- Electron-withdrawing groups : Fluorine or chloro substituents enhance metabolic stability (e.g., t₁/₂ > 6 hours in hepatic microsomes) .
- Hammett analysis : Quantify substituent effects on pKa and solubility (σ⁺ values correlate with logP changes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
